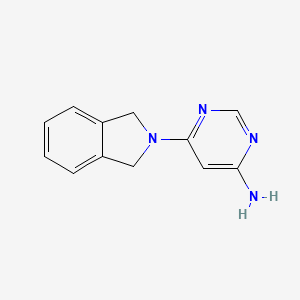

6-(Isoindolin-2-yl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N4 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

6-(1,3-dihydroisoindol-2-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C12H12N4/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2,(H2,13,14,15) |

InChI Key |

QEXUBFCRRDEJRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=NC=NC(=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Isoindolin 2 Yl Pyrimidin 4 Amine and Its Analogs

Strategies for the Construction of the Pyrimidine (B1678525) Core

The pyrimidine ring, a fundamental heterocycle, can be synthesized through various approaches. These include building the ring from acyclic precursors, substituting pre-formed pyrimidine rings, and employing metal-catalyzed bond-forming reactions.

Cyclization Reactions from Precursors (e.g., Chalcones, Guanidine)

A classical and widely used method for constructing the 2-aminopyrimidine (B69317) scaffold involves the condensation of α,β-unsaturated ketones, known as chalcones, with guanidine (B92328). derpharmachemica.comderpharmachemica.comhumanjournals.com This reaction proceeds by a Michael addition of guanidine to the chalcone (B49325), followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring. researchgate.net The versatility of this method lies in the accessibility of a wide range of substituted chalcones and guanidine derivatives, allowing for the synthesis of a diverse library of pyrimidine compounds. humanjournals.com

Key steps in this synthesis generally include:

Chalcone Formation: Condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative under basic conditions (e.g., KOH in ethanol). derpharmachemica.com

Cyclization: Refluxing the resulting chalcone with guanidine hydrochloride or guanidinium (B1211019) carbonate in the presence of a base like potassium hydroxide (B78521) or in a solvent such as DMF. derpharmachemica.comnih.gov

The reaction conditions can be optimized for higher yields; for instance, some syntheses report refluxing for several hours to ensure complete cyclization. derpharmachemica.com

| Precursors | Reagents/Conditions | Product Type | Reported Yields | Reference |

|---|---|---|---|---|

| Chalcones and Guanidine Hydrochloride | Ethanolic KOH, Reflux | 2-Amino-4,6-diarylpyrimidines | Good | derpharmachemica.comhumanjournals.com |

| Nalidixic acid ester and Guanidine carbonate | DMF, Reflux | Guanidinyl carboxy naphthyridine derivative | Not specified | nih.gov |

| β-dicarbonyl compounds and Guanidine | Condensation Reaction | 2-aminopyrimidine | General Method | mdpi.com |

| Potassium (Z)-2-cyano-2-fluoroethenolate and Guanidinium chloride | No basic additives required | 5-Fluoro-4-aminopyrimidines | 94% | nih.gov |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for functionalizing pre-existing pyrimidine rings, particularly those bearing good leaving groups like halogens. mdpi.comnih.gov The synthesis of 6-(Isoindolin-2-yl)pyrimidin-4-amine can be readily envisioned via the reaction of a 6-halopyrimidin-4-amine with isoindoline (B1297411). The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, a feature enhanced by the nitrogen atoms within the ring that stabilize the anionic Meisenheimer complex intermediate. mdpi.comchemrxiv.org

The regioselectivity of SNAr on di- or tri-substituted pyrimidines is a critical consideration. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. thieme-connect.comnih.gov This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it more electrophilic. nih.gov The reaction conditions, such as the choice of solvent and base, can be tailored to control the outcome, especially when multiple reactive sites are present. mdpi.comnih.gov

| Pyrimidine Substrate | Nucleophile | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-5-methoxypyrimidine | Amines | Sequential SNAr | Regiochemical control achieved | nih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Amines | Exclusion of catalyst | Mixture of C4 and C2 aminated products | thieme-connect.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines/Alkoxides | Mild, environmentally friendly | Competition between soft (amine) and hard (alkoxide) nucleophiles | mdpi.com |

| 6-Alkoxy-4-chloro-5-nitropyrimidines | Primary amines | Mild conditions | Unexpected formation of symmetric disubstituted products | chemrxiv.org |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig)

Modern synthetic chemistry frequently employs palladium-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald–Hartwig amination is particularly relevant for the synthesis of aminopyrimidines. nih.govnih.gov This reaction allows for the coupling of a halo-pyrimidine with an amine, such as isoindoline, under relatively mild conditions, offering a powerful alternative to traditional SNAr methods. researchgate.net

The key components of a Buchwald-Hartwig reaction are a palladium catalyst (e.g., Pd(OAc)₂, dichlorobis(triphenylphosphine)Pd(II)), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., NaOtBu, K₂CO₃). nih.govrsc.org This methodology has been successfully applied to synthesize a variety of N-arylpyrimidin-2-amines and other substituted aminopyrimidines in moderate to good yields. nih.gov The reaction can be highly regioselective; for example, when 6-aryl-2,4-dichloropyrimidine is treated with amines under Buchwald-Hartwig conditions, amination occurs cleanly at the C4 position. thieme-connect.com Cascade reactions involving an initial imination followed by an intramolecular Buchwald–Hartwig coupling have also been developed to construct more complex fused pyrimidine systems. rsc.org

Approaches for the Synthesis of the Isoindoline Moiety

The isoindoline portion of the target molecule is a bicyclic amine that can be prepared through several synthetic routes, most commonly involving the reduction of phthalimide (B116566) derivatives or the formation of related isoindolinone systems.

Methods Involving Phthalimide Precursors

A primary route to the isoindoline scaffold begins with phthalimide, which is readily available. Phthalimide can be synthesized by the condensation of phthalic anhydride (B1165640) with an amine. bohrium.comresearchgate.netpreprints.org The subsequent conversion of the phthalimide to isoindoline is a reduction process.

Classic methods for this reduction include the use of strong reducing agents. However, milder and more selective reagents have also been explored. For instance, diborane (B8814927) has been reported as a useful reagent for the reduction of the imide functionality to the corresponding amine without affecting other sensitive groups. researchgate.net The synthesis often involves two key stages:

Phthalimide formation: Reaction of phthalic anhydride with ammonia (B1221849) or a primary amine, often with heating to drive the cyclodehydration. bohrium.com

Reduction: Treatment of the resulting phthalimide with a suitable reducing agent to convert the two carbonyl groups into methylene (B1212753) groups.

This approach is foundational and analogous to the Gabriel synthesis, where phthalimide is used as a protected form of a primary amine.

Formation of Isoindolinone Systems

Isoindolinones are structurally related to isoindolines and serve as important intermediates and targets in medicinal chemistry. abo.fimdpi.com Their synthesis offers insight into the construction of the isoindoline heterocyclic system. Synthetic strategies for isoindolinones are varied and often involve intramolecular cyclization reactions. researchgate.net

Common methods include:

From 2-Benzoylbenzoic Acid: An efficient one-pot method involves treating 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions. nih.gov

Reductive C-N Coupling: 2-Carboxybenzaldehyde can be coupled with amines followed by intramolecular amidation, using platinum nanowire catalysts under a hydrogen atmosphere, to yield N-substituted isoindolinones. organic-chemistry.org

Transition Metal-Catalyzed Reactions: A broad range of substituted isoindolinones can be accessed through transition metal-catalyzed processes, including C-H activation, cross-coupling, and carbonylation reactions, which construct the lactam and/or aromatic rings. abo.fi

These methods highlight the diverse catalytic systems and starting materials that can be employed to build the core isoindolinone structure, which can be a precursor to the fully reduced isoindoline ring system. chim.it

Convergent Synthesis of this compound and its Analogs

Convergent synthesis provides an efficient pathway to complex molecules by preparing key structural fragments separately before coupling them in the final stages. This approach is particularly advantageous for producing analogs of this compound, as it allows for modular variation of both the pyrimidine and isoindoline components.

Coupling Strategies for Pyrimidine and Isoindoline Linkage

The crucial step in the convergent synthesis of the target compound is the formation of the C-N bond between the pyrimidine ring and the isoindoline nitrogen. A primary strategy for this linkage is nucleophilic aromatic substitution (SNAr). This involves reacting a pyrimidine ring activated with a suitable leaving group, such as a halogen (e.g., chlorine), at the 6-position with isoindoline. The nitrogen atom of the isoindoline acts as the nucleophile, displacing the leaving group to form the desired product. This type of reaction is widely documented for the substitution of 4-chloropyrimidines with various nitrogen nucleophiles researchgate.net.

Another powerful method for forging such linkages is transition-metal-catalyzed cross-coupling, particularly the Suzuki coupling reaction. While typically used for C-C bond formation, variations of this reaction can be adapted for C-N coupling. For instance, in the synthesis of related complex heterocyclic systems, Suzuki cross-coupling has been optimized using a 1.5-fold excess of one building block over the other, significantly increasing product yields compared to earlier methods nih.gov. This demonstrates the potential for palladium-catalyzed methods to effectively link pre-functionalized pyrimidine and isoindoline precursors.

One-Pot and Multistep Synthetic Sequences

Both one-pot and multistep sequences are employed in the synthesis of pyrimidine-containing heterocyclic compounds. One-pot syntheses are highly efficient as they combine multiple reaction steps in a single reaction vessel, avoiding the time-consuming isolation and purification of intermediates. nih.govrsc.org Such methodologies have been developed for various pyrimidine derivatives, often involving multicomponent reactions where three or more starting materials combine to form the complex product in a single operation. nih.gov For example, a facile one-pot synthesis of 6-aminopyrido[2,3-d]pyrimidin-7-ones has been developed from 4-aminopyrimidine-5-carbaldehydes and N-protected methyl glycinate. researchgate.net Similarly, isoindolinone synthesis has been achieved in a one-pot, catalyst-free, and solvent-free system by reacting substituted methyl 2-(halomethyl)benzoates with amines, demonstrating high yields and purity. researchgate.net

Conversely, multistep syntheses offer greater control over the reaction sequence, which can be crucial for complex targets or when purification of intermediates is necessary. A typical multistep approach for a molecule like this compound would involve the independent synthesis of a 4-amino-6-halopyrimidine and the isoindoline moiety, followed by a final coupling step. preprints.org For instance, the synthesis of thieno[2,3-d]pyrimidine (B153573) analogs often begins with the construction of the core heterocyclic system from simpler starting materials, followed by functionalization and coupling with other fragments in subsequent steps. nih.govmdpi.com

Methodological Advancements in Synthesis

Recent advancements in synthetic organic chemistry have focused on improving reaction conditions to increase yields, reduce reaction times, and enhance the environmental profile of chemical processes. These advancements are directly applicable to the synthesis of this compound and its analogs.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically shorten reaction times and often leads to higher product yields compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives. researchgate.net

For example, in the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, microwave irradiation at 400 W was employed. nih.gov Similarly, the synthesis of pyrazole (B372694) derivatives and other heterocyclic compounds has been carried out under microwave irradiation, demonstrating the broad utility of this technology. chesci.com The reaction of 2-bromomethyl-6-nitroquinazolin-4-one with pyridine (B92270) in acetonitrile (B52724) was completed in just 3 minutes under microwave irradiation to afford the corresponding pyridinium (B92312) salt. asianpubs.org These examples underscore the potential of MAOS to significantly improve the efficiency of synthesizing pyrimidine-based compounds.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Pyrimidine Synthesis | Hours to days | Minutes to hours | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine Synthesis | 7-8 hours | 7-8 minutes (at 600W) | chesci.com |

| Quinazolinone Substitution | Not specified | 3 minutes | asianpubs.org |

| Thieno[3,2-d]pyrimidine Synthesis | Not specified | 30-60 minutes (at 400W) | nih.gov |

Optimization of Reaction Conditions: Solvent Selection and Catalysis

The careful selection of solvents and catalysts is paramount for optimizing the synthesis of this compound. The choice of solvent can influence reactant solubility, reaction rate, and even the reaction pathway. Solvents commonly used in the synthesis of related heterocyclic systems include dimethylformamide (DMF), acetonitrile (MeCN), ethanol (B145695) (EtOH), and acetic acid (AcOH). nih.govchesci.com In some cases, reducing the amount of solvent or running the reaction under solvent-free conditions can lead to improved outcomes and greener processes. researchgate.netresearchgate.net

Catalysis plays a crucial role in many of the key bond-forming reactions. Lewis acids, such as aluminum chloride (AlCl₃), have been used to promote cyclization reactions in the synthesis of thieno[3,2-d]pyrimidin-4-amines. nih.gov Copper catalysts, like CuBr, have shown high efficiency in the synthesis of indolizines, a related heterocyclic system. researchgate.net For reduction steps, such as the conversion of a nitro group to an amine, palladium on carbon (Pd/C) is a common and effective catalyst. preprints.org The optimization of reaction conditions often involves screening various catalysts and solvents to find the combination that provides the highest yield and purity of the desired product. researchgate.net

Table 2: Examples of Optimized Reaction Conditions for Analogous Syntheses

| Reaction | Catalyst | Solvent(s) | Temperature | Reference |

|---|---|---|---|---|

| Thieno[3,2-d]pyrimidine Cyclization | AlCl₃ | MeCN / AcOH | 160 °C | nih.gov |

| Indolizine Synthesis | CuBr | Solvent-free | 130 °C | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine Synthesis | KOH (catalytic) | DMF | Microwave Irradiation | chesci.com |

| Nitro Group Reduction | Iron | EtOH / AcOH / H₂O | Ultrasonic Irradiation | asianpubs.org |

| Isoindolinone Synthesis | None | Solvent-free | Not specified | researchgate.net |

Chemical Modification and Derivatization Strategies for 6 Isoindolin 2 Yl Pyrimidin 4 Amine

Modification of the Pyrimidine (B1678525) Ring System

The aminopyrimidine core is a cornerstone of many biologically active molecules, and its modification is a primary strategy for lead optimization. Alterations to this ring system can influence target binding, selectivity, and pharmacokinetic properties.

The pyrimidine ring of 6-(isoindolin-2-yl)pyrimidin-4-amine offers several positions for substitution, namely the C2, C5, and the exocyclic 4-amino group. The electronic nature of substituents at the C4 and C6 positions can significantly influence the reactivity of the ring toward electrophilic substitution at the C5 position. csu.edu.au

Strategic substitution is often achieved through the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride, which allows for variation at the 4, 5, and 6 positions of the pyrimidine ring. nih.gov For pre-formed aminopyrimidine scaffolds, direct modification is also common. For instance, the C5 position can be functionalized via reactions like Suzuki coupling if a suitable leaving group, such as a bromine atom, is present. This allows for the introduction of a wide range of aryl groups. mdpi.com

Modifications to the exocyclic amino group at C4 are also a viable strategy. For example, introducing a piperazinyl substituent at this position has been shown to be a key modification in the development of certain β-glucuronidase inhibitors. mdpi.com The synthesis of 2,4-diamino-6-substituted pyrimidines often starts from 2,4-diamino-6-chloropyrimidine, where the chlorine at the C6 position is displaced by various nucleophiles. mdpi.com While the target molecule has an isoindoline (B1297411) moiety at C6, this synthetic principle highlights the accessibility of this position for creating analogs.

Table 1: Examples of Substituent Variation on the Aminopyrimidine Ring

| Position | Modification | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| C5 | Arylation | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | Introduction of diverse aryl groups to explore structure-activity relationships (SAR). mdpi.com |

| C2, C6 | Alkylation/Arylation | Cyclization of substituted chalcones with guanidine | Generates diverse substitution patterns on the core ring. nih.gov |

| C4-amino | Piperazinyl substitution | Nucleophilic substitution | Can introduce key interactions for biological activity. mdpi.com |

| C6 | Amination | Displacement of a chloro group with an amine | A common method for installing amino-based substituents. mdpi.com |

Bioisosteric replacement is a powerful tool in medicinal chemistry to improve potency, selectivity, or metabolic stability while retaining key binding interactions. The pyrimidine ring in the parent compound can be replaced by other heterocyclic systems. cambridgemedchemconsulting.com

Similarly, pyrido[2,3-d]pyrimidines are another class of privileged heterocyclic scaffolds that are often explored as bioisosteric analogs of quinazolines. nih.govrsc.org The fusion of a pyridine (B92270) ring to the pyrimidine core creates a distinct electronic and steric profile. nih.gov These fused systems have been successfully employed in the development of inhibitors for various enzymes, including kinases and dihydrofolate reductase. nih.govmdpi.com The choice of bioisostere can significantly impact target affinity; for instance, replacing a pyridine ring with a pyridazine (B1198779) in certain nicotinic acetylcholine (B1216132) receptor (nAChR) ligands resulted in a notable drop in affinity. nih.gov

Table 2: Common Bioisosteric Replacements for the Pyrimidine Ring

| Original Ring | Bioisosteric Replacement | Rationale | Key References |

|---|---|---|---|

| Pyrimidine | Thieno[2,3-d]pyrimidine (B153573) | Mimics purine (B94841)/quinazoline structure; modulates electronics and lipophilicity. | nih.govnih.govscielo.brresearchgate.net |

| Pyrimidine | Pyrido[2,3-d]pyrimidine (B1209978) | Privileged scaffold in drug discovery; alters H-bonding capacity and shape. | nih.govnih.govmdpi.com |

| Pyrimidine | Pyridazine | Alters nitrogen positioning, impacting dipole moment and receptor interactions. | cambridgemedchemconsulting.comnih.gov |

| Pyrimidine | 4-Aminopyrazolopyrimidine | Retains key hydrogen bonding features (3-N and 4-NH2) for kinase hinge binding. | nih.gov |

Structural Diversification of the Isoindoline Moiety

The isoindoline portion of the molecule provides a rigid scaffold with an aromatic ring that can be functionalized and a nitrogen-containing five-membered ring that can be altered. wikipedia.org

The benzene (B151609) ring of the isoindoline moiety is amenable to substitution, allowing for the introduction of functional groups to probe interactions with biological targets or to modify properties like solubility. Strategies often involve the synthesis of substituted isoindolines from appropriately functionalized starting materials. For example, transition metal-catalyzed C-H activation has been used for the site-selective functionalization of related N-arylisoindolinones. nih.gov Iridium-catalyzed ortho-C-H alkylation of the N-aryl ring of an isoindolinone, directed by the amide carbonyl group, allows for the introduction of branched alkyl groups. nih.gov While this applies to an N-aryl substituent on the isoindolinone, the principle of C-H functionalization is a powerful tool for derivatizing the aromatic core.

The five-membered ring of the isoindoline scaffold offers multiple avenues for modification. One common strategy is the oxidation of the isoindoline to an isoindolinone (a lactam). nih.gov This introduces a carbonyl group, which can act as a hydrogen bond acceptor and changes the geometry of the ring. Many commercial drugs, such as lenalidomide (B1683929), contain this isoindolinone core. nih.govmdpi.com

Furthermore, the C3 position of the isoindolinone ring is a frequent site for substitution to create chiral centers. acs.orgresearchgate.net Asymmetric synthesis of 3-substituted isoindolinones can be achieved by the direct alkylation of carbanions derived from isoindolinones bearing a chiral auxiliary on the nitrogen atom. acs.org These substituted isoindolinones can then be reduced to the corresponding 1-substituted isoindolines. acs.org More complex, polycyclic isoindolines can be synthesized through annulation reactions of cyclic imines with ortho-functionalized aryllithium compounds. nih.gov Recently, skeletal editing strategies have emerged that can transform the isoindoline core itself, for instance, into a tetralin scaffold via nitrogen deletion and a subsequent Diels-Alder reaction. researchgate.net

Exploration of Linker Scaffolds in this compound Analogs

While the parent compound features a direct covalent bond between the isoindoline nitrogen and the C6 position of the pyrimidine ring, analogs can be designed where these two moieties are connected via a linker. The introduction of a linker can provide conformational flexibility and allow the two heterocyclic systems to adopt optimal orientations for binding to a biological target. The design of such linkers is a critical aspect of developing molecules like PROTACs or other bifunctional inhibitors.

The nature of the linker—its length, rigidity, and composition (e.g., alkyl chain, ether, amide)—can profoundly impact a molecule's properties. In a study developing novel lactate (B86563) dehydrogenase A (hLDHA) inhibitors, various linkers were explored between pyrimidine and quinolone scaffolds to optimize activity. researchgate.net Similarly, for this compound analogs, one could envision inserting flexible alkyl chains or more rigid linkers like amides or alkynes to systematically probe the spatial requirements of a target's binding site. The synthesis of such linked analogs would likely involve coupling a functionalized isoindoline (e.g., amino- or halo-substituted) with a pyrimidine bearing a complementary reactive group.

Chain Length and Rigidity Effects

Research on analogous heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, has demonstrated that modifying the linker between the core and a distal phenyl ring can significantly impact potency. nih.gov For instance, the introduction of an alkynyl ether linker was shown to maintain high potency against Bruton's tyrosine kinase (BTK), comparable to the parent compound, while improving physicochemical properties. nih.gov This suggests that for derivatives of this compound, exploring different linker lengths and degrees of unsaturation could be a viable strategy for optimizing activity.

Furthermore, the concept of conformational restriction, or rigidification, is a powerful tool in drug design. A study on thieno[3,2-d]pyrimidinones and related structures highlighted that creating conformationally restricted analogs can help in identifying the biologically active conformation of a flexible molecule. nih.gov By locking the molecule into a more defined shape, it is possible to enhance binding affinity and selectivity for the target enzyme or receptor. This principle can be applied to the this compound scaffold by introducing rigid linkers or by cyclizing flexible side chains.

The table below illustrates hypothetical modifications to the this compound scaffold to explore chain length and rigidity effects, along with their potential impact based on established medicinal chemistry principles.

| Modification Strategy | Example Derivative Structure | Rationale and Potential Impact | Supporting Principles from Literature |

| Flexible Chain Extension | Introduction of an N-alkyl-amino substituent at the 4-position of the pyrimidine ring. | Increasing the chain length can allow the terminal functional group to access additional binding pockets in the target protein. However, excessive flexibility may lead to an entropic penalty upon binding, potentially reducing affinity. | General principles of structure-activity relationship (SAR) studies often involve probing for additional binding interactions through chain extension. nih.gov |

| Introduction of Unsaturation | Incorporation of an alkenyl or alkynyl linker. | The introduction of double or triple bonds can alter the geometry and electronic properties of the linker, making it more rigid and potentially influencing π-stacking interactions with the target. nih.gov | Studies on pyrazolo[3,4-d]pyrimidine inhibitors have shown that linkers like alkynyl ethers can maintain high potency. nih.gov |

| Conformational Restriction | Cyclization of a side chain to form a new ring system. | A more rigid structure reduces the number of accessible conformations, which can lead to higher binding affinity if the locked conformation is the bioactive one. It can also improve selectivity. nih.gov | The design of conformationally restricted inhibitors is a common strategy to improve the biological activity of flexible molecules. nih.gov |

Introduction of Bridging Heterocycles

For instance, the synthesis of pteridine (B1203161) derivatives from 4,5-diaminopyrimidines by condensation with dicarbonyl compounds demonstrates how a new heterocyclic ring can be fused to the pyrimidine core. derpharmachemica.com This approach could be adapted to this compound by first introducing an additional amino group on the pyrimidine ring, followed by cyclization to form a bridged system.

Another relevant example comes from the development of pyrido[1,2-a]pyrimidin-2-ones, which are nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. nih.gov The synthetic strategies for these compounds, often involving the cyclization of acylated 2-aminopyridines, could inspire the design of novel bridged derivatives of this compound. Such structures would be conformationally constrained and present unique vectors for substitution.

The following table outlines potential strategies for introducing bridging heterocycles to the this compound core.

| Modification Strategy | Hypothetical Bridged Structure | Rationale and Potential Impact | Supporting Synthetic Concepts |

| Pteridine Annulation | Fusion of a pyrazine (B50134) ring across the 4- and 5-positions of the pyrimidine ring. | Creates a pteridine core, which is a well-known pharmacophore. This can introduce new hydrogen bond donors and acceptors, potentially improving target affinity and selectivity. | Based on the Isay reaction for pteridine synthesis from diaminopyrimidines. derpharmachemica.com |

| Pyrido[1,2-a]pyrimidine Analogs | Formation of a bridge between the 4-amino group and a substituent on the pyrimidine ring. | Results in a rigid, bicyclic system with a bridgehead nitrogen, significantly altering the molecule's shape and potentially leading to novel biological activities. | Inspired by the synthesis of pyrido[1,2-a]pyrimidin-2-ones through thermal cyclization of alkynamides. nih.gov |

| Introduction of a Triazole Bridge | Linking a substituent on the isoindoline ring to the pyrimidine ring via a triazole linker. | Triazoles are stable, aromatic linkers that can act as hydrogen bond acceptors and improve metabolic stability. | General applicability of click chemistry in medicinal chemistry for creating stable, heterocyclic bridges. |

Stereochemical Control in Derivative Synthesis

When modifications to this compound introduce chiral centers, the control of stereochemistry becomes paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure derivatives.

The synthesis of substituted isoindolin-1-ones, which are structurally related to the isoindoline part of the target molecule, has been achieved with high regio- and stereoselectivity through electrophilic cyclization. nih.gov This highlights that reactions on the isoindoline ring can be controlled to yield specific stereoisomers. Such methodologies could be adapted for the synthesis of chiral derivatives of this compound where modifications are made to the isoindoline moiety.

Furthermore, asymmetric organocatalysis has been successfully employed in the synthesis of hybrid isoindolinone-pyrazole molecules with high enantioselectivity. mdpi.com This approach could be valuable for introducing chiral substituents onto the isoindoline ring of the target compound.

In the context of bridged structures, the aza-[4+2] cycloaddition of chiral cyclic 2-amidodienes has been shown to be a highly stereoselective method for constructing optically enriched isoquinuclidines, which are bridged bicyclic systems. nih.gov This demonstrates that complex, multi-ring systems incorporating elements of the target scaffold can be synthesized with precise stereochemical control.

The importance of stereochemistry is summarized in the table below:

| Aspect of Stereochemical Control | Relevance to this compound Derivatives | Examples of Relevant Synthetic Methods |

| Control of Chirality on the Isoindoline Ring | Modifications to the isoindoline portion can introduce stereocenters. The absolute configuration can be critical for target binding. | Regio- and stereoselective electrophilic cyclization of o-(1-alkynyl)benzamides. nih.gov Asymmetric organocatalytic Mannich reactions. mdpi.com |

| Control of Chirality in Side Chains | Introduction of chiral side chains on either the pyrimidine or isoindoline ring requires either the use of chiral starting materials or asymmetric synthesis. | Use of chiral auxiliaries, asymmetric catalysis. |

| Diastereoselective Synthesis of Bridged Analogs | The formation of new rings to create bridged structures can generate multiple stereoisomers. Controlling the relative stereochemistry is essential. | Lewis acid-promoted aza-[4+2] cycloaddition reactions. nih.gov |

Investigation of Biological Activities and Molecular Mechanisms of 6 Isoindolin 2 Yl Pyrimidin 4 Amine Analogs

Enzyme Target Modulation

Analogs of 6-(isoindolin-2-yl)pyrimidin-4-amine have been investigated for their ability to modulate the activity of several important enzyme families, particularly protein kinases, which are crucial regulators of cellular processes.

The pyrimidine (B1678525) core is a well-established scaffold for the development of kinase inhibitors. Analogs have been explored for their inhibitory activity against several key kinases involved in cell cycle regulation and signaling pathways.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine protein kinase that plays a critical role in centriole duplication, a fundamental process for cell division. patsnap.comnih.gov Dysregulation of PLK4 is linked to abnormal centrosome numbers and can contribute to cancer progression, making it an attractive target for cancer therapy. patsnap.comnih.gov Inhibitors of PLK4 typically work by blocking the ATP-binding pocket, which prevents the phosphorylation of substrates necessary for centriole formation, leading to mitotic defects and cell death in cancer cells. patsnap.com While specific data on this compound is not detailed, various pyrimidine-based analogs have been developed as potent PLK4 inhibitors. For instance, a series of inhibitors with a 1H-pyrazolo[3,4-d]pyrimidine core has been optimized, leading to compounds with significant potency. nih.gov

Table 1: Examples of Pyrimidine-Based PLK4 Inhibitors

| Compound | Scaffold | PLK4 Inhibition (IC50) | Reference |

| WY29 | 1H-pyrazolo[3,4-d]pyrimidine | 0.027 µM | nih.gov |

| CFI-400945 | Indolin-2-one derivative | 2.8 nM | researchgate.net |

Phosphoinositide 3-kinase delta (PI3Kδ)

PI3Kδ is a member of the class I phosphoinositide 3-kinases, which are lipid kinases involved in crucial cellular signaling pathways regulating cell growth, proliferation, and survival. The delta isoform is primarily expressed in leukocytes, making it a key target for hematologic malignancies and inflammatory diseases. nih.govmdpi.com Several pyrimidine-based compounds have been identified as potent and selective PI3Kδ inhibitors. nih.govmdpi.commdpi.com For example, a series of pyrido[3,2-d]pyrimidine derivatives were developed, with some compounds showing excellent enzyme activity and strong antiproliferation effects against specific cell lines. nih.gov

Table 2: Examples of Pyrimidine-Based PI3Kδ Inhibitors

| Compound | Scaffold | PI3Kδ Inhibition (IC50) | Reference |

| Compound S5 | Pyrido[3,2-d]pyrimidine | 2.82 nM | nih.gov |

| CPL302253 (54) | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | 2.8 nM | mdpi.com |

Aurora Kinases

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for regulating the mitotic phase of the cell cycle. frontiersin.org Overexpression of Aurora kinases, particularly Aurora A and B, is common in various human cancers. frontiersin.orgnih.gov This has led to the development of numerous small molecule inhibitors, many of which are based on the pyrimidine scaffold, designed to interfere with mitotic processes and induce cancer cell death. nih.govmdpi.com These inhibitors can be pan-Aurora inhibitors or selective for specific isoforms. frontiersin.org

Table 3: Examples of Pyrimidine-Based Aurora Kinase Inhibitors

| Compound | Target(s) | Inhibition (IC50) | Reference |

| Alisertib (MLN8237) | Aurora A | 1.2 nM | frontiersin.org |

| PF-03814735 | Aurora A/B | 5 nM / 0.8 nM | frontiersin.org |

| Compound 13 | Aurora A | < 200 nM | nih.govnih.gov |

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. mdpi.com Its dysregulation is associated with uncontrolled cell proliferation in various cancers. The development of selective CDK2 inhibitors has been a significant goal in oncology research. nih.gov Pyrimidine-based scaffolds, such as pyrazolo[3,4-d]pyrimidine, are recognized as effective bioisosteres of adenine (B156593) and have been successfully utilized to design potent CDK2 inhibitors that bind to the ATP site of the kinase. nih.gov

Table 4: Examples of Pyrimidine-Based CDK2 Inhibitors

| Compound | Scaffold | CDK2 Inhibition (IC50) | Reference |

| Compound 15 | Pyrazolopyrimidine | 0.061 µM | nih.gov |

| SU9516 | 3-substituted indolinone | 22 nM | mdpi.com |

| Compound 17 | (4-Pyrazolyl)-2-aminopyrimidine | 0.29 nM | nih.gov |

Beyond kinases, analogs featuring the isoindoline (B1297411) moiety have shown potent and selective inhibition of other critical enzymes. A notable example is the inhibition of Cytochrome P450 11A1 (CYP11A1).

CYP11A1 Inhibition

CYP11A1 is the mitochondrial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of all steroid hormones by converting cholesterol to pregnenolone. nih.gov Inhibition of this enzyme can effectively halt the production of glucocorticoids, mineralocorticoids, and sex steroids. nih.gov

An analog containing an isoindoline group, Opevesostat (ODM-208) , has been developed as a first-in-class, selective, non-steroidal, and orally administered inhibitor of CYP11A1. nih.gov This compound binds to and inhibits the enzymatic activity of CYP11A1, leading to a rapid and complete suppression of steroid hormone biosynthesis. patsnap.comnih.gov Studies have shown that Opevesostat potently inhibits the formation of pregnenolone and testosterone at nanomolar concentrations in vitro. researchgate.netresearchgate.net This mechanism presents a therapeutic approach for hormone-regulated cancers, such as castration-resistant prostate cancer, by blocking the synthesis of all steroids that could activate the androgen receptor. researchgate.net

Receptor Ligand Interactions

The structural features of this compound analogs also allow for interactions with various cell surface and intracellular receptors.

Metabotropic Glutamate Receptor 1 (mGlu1)

mGlu1 is a Class C GPCR that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. nih.gov It is a therapeutic target for CNS-related disorders, including schizophrenia. nih.gov While direct binding data for this compound analogs to mGlu1 is not specified in available research, the broader class of heterocyclic compounds is known to interact with mGlu receptors. tocris.com

Histamine H4 Receptor (H4R)

The H4R is the most recently identified histamine receptor and is primarily expressed on cells of the immune system. nih.gov Its activation is linked to inflammatory processes, and H4R antagonists are considered to have potential as anti-inflammatory and anti-pruritic agents. nih.govnih.govmdpi.com Research into H4R antagonists has led to the development of various heterocyclic compounds. One of the first selective H4R antagonists identified was JNJ 7777120 , which features an indolyl-carbonyl-piperazine structure. nih.gov It demonstrates high affinity for the human H4R with a Ki of 4.5 nM and exhibits over 1000-fold selectivity against other histamine receptors (H1, H2, H3). nih.gov The development of such compounds indicates that heterocyclic scaffolds can serve as a foundation for potent and selective H4R antagonists. researchgate.net

Ikaros Zinc Finger 2 (IKZF2)

IKZF2, also known as Helios, is a transcription factor that is crucial for maintaining the function and stability of immunosuppressive regulatory T cells (Tregs). nih.gov Depleting or inactivating Tregs within the tumor microenvironment is a promising strategy for cancer immunotherapy. IKZF2 has emerged as a key target to achieve this. nih.gov

Analogs based on an isoindolinone core, which is structurally related to isoindoline, have been developed as "molecular glue" degraders. These compounds function by binding to the E3 ubiquitin ligase component Cereblon (CRBN) and inducing the degradation of IKZF2. nih.gov For instance, the compound NVP-DKY709 is a selective molecular glue degrader of IKZF2 that spares the related proteins IKZF1 and IKZF3. nih.gov This selective degradation reduces the suppressive activity of human Tregs and can enhance anti-tumor immune responses. nih.govmedchemexpress.com The development of these molecules highlights the potential for isoindoline-based scaffolds to modulate the function of nuclear receptors through targeted protein degradation.

Antimicrobial Activity Studies

The pyrimidine ring is a fundamental component of nucleic acids and is found in many natural and synthetic compounds with a wide range of biological activities, including antimicrobial properties. mdpi.com Likewise, the isoindoline scaffold is present in various molecules that have been investigated for antibacterial and antifungal effects.

Derivatives incorporating the pyrimidine moiety have been synthesized and screened for activity against various pathogens. mdpi.comwikipedia.org For example, certain 4,6-disubstituted pyrimidines have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. researchgate.net Similarly, studies on isoindolin-1-one and isoindoline-1,3-dione derivatives have revealed promising antimicrobial activity. Some isoindolinones exhibited antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov Phthalimido derivatives, which contain the isoindoline-1,3-dione structure, when combined with other moieties like pyrimidine, have also been evaluated for antimicrobial effects against bacterial and fungal strains. mdpi.com Furthermore, certain quinazolinonyl aminopyrimidine derivatives have been shown to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that the combination of isoindoline and pyrimidine scaffolds in a single molecule could yield novel compounds with significant antimicrobial potential.

Efficacy Against Bacterial Strains (e.g., Mycobacterium tuberculosis)

Analogs of this compound, particularly those containing the pyrimidine core, have been the subject of research for their potential as antitubercular agents. While direct studies on this compound were not identified, research on related pyrimidinone structures indicates that the pyrimidine scaffold is a promising framework for the development of novel treatments for Mycobacterium tuberculosis (Mtb).

One area of investigation has been on trifluoromethyl pyrimidinone compounds. A whole-cell screen against M. tuberculosis identified a series of these compounds with potent activity. frontiersin.org Structure-activity relationship (SAR) studies on this series revealed that while trifluoromethyl was the preferred group at the 6-position of the pyrimidinone, phenyl and benzyl groups were also tolerated. Furthermore, substitutions at the 5-position with a variety of groups, including branched and straight-chain alkyl and benzyl groups, resulted in active molecules. frontiersin.org

Another class of related compounds, pyrazolylpyrimidinones, has also been investigated for its antitubercular properties. SAR studies on these analogs have sought to optimize their potency against Mtb. nih.gov For instance, it was found that both nitrogens of the pyrimidinone ring are essential for maintaining antimycobacterial activity. nih.gov

In a separate line of research, a novel series of 2-(quinoline-4-yloxy)acetamides were synthesized and evaluated as inhibitors of Mtb growth. These studies led to the identification of potent antitubercular agents with minimum inhibitory concentrations (MICs) in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.gov The lead compounds from this series were found to target the cytochrome bc1 complex. nih.gov One particular compound, 6m , demonstrated a MIC value of 0.09 μM against the M. tuberculosis H37Rv strain. nih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethyl Pyrimidinones | Mycobacterium tuberculosis | Active molecules identified with IC90 < 5 μM. SAR showed tolerance for various substitutions at the 5- and 6-positions. | frontiersin.org |

| Pyrazolylpyrimidinones | Mycobacterium tuberculosis | Nitrogens in the pyrimidinone ring are crucial for antimycobacterial activity. | nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Mycobacterium tuberculosis (cytochrome bc1 complex) | Compound 6m showed a MIC of 0.09 μM against the H37Rv strain. Active against drug-sensitive and resistant strains. | nih.gov |

Antifungal and Antiviral Activity

The broader family of pyrimidine derivatives has demonstrated significant potential in the development of both antifungal and antiviral agents.

Antifungal Activity: Pyrimidine derivatives are integral to several commercial fungicides used in agriculture, such as pyrimethanil and diflumetorim. nih.govfrontiersin.orgnih.gov Inspired by these existing agents, researchers have synthesized and evaluated new series of pyrimidine compounds against various phytopathogenic fungi. In one study, a series of novel pyrimidine derivatives containing an amide moiety were tested for their in vitro fungicidal activities. nih.gov Compound 5o from this series, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited an excellent EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). frontiersin.orgnih.gov

Another study focused on coumarin pyrimidine amine derivatives. These compounds were designed by linking coumarins to pyrimidine structures and were evaluated for their antifungal activity against a panel of seven phytopathogenic fungi. acs.org The results indicated that the target compounds displayed good fungicidal activity. acs.org

Antiviral Activity: The pyrimidine scaffold is also a key component in many compounds with antiviral properties, active against a wide range of viruses including influenza, herpes, and HIV. nih.govwjarr.com For instance, novel chiral amino-pyrimidine derivatives have been synthesized and shown to have excellent antiviral activity against the tobacco mosaic virus (TMV), surpassing the efficacy of the commercial antiviral agent ningnanmycin. wjarr.comresearchgate.net

In the context of influenza, research into 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives has been conducted. nih.gov Introducing cyclobutyl and cyclopentyl groups to the aminoalkyl portion of these molecules led to improved antiviral potency, with some compounds showing an average 50% effective concentration (EC50) for plaque formation inhibition in the range of 0.01-0.1 μM for both influenza A and B viruses. nih.gov Furthermore, a review of patent literature highlights the extensive research into pyrimidine derivatives for their antiviral activities against numerous viruses, underscoring the therapeutic potential of this class of compounds. nih.gov

| Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Antifungal | Pyrimidine derivatives with an amide moiety | Compound 5o showed an EC50 of 10.5 μg/ml against Phomopsis sp., outperforming Pyrimethanil. | frontiersin.orgnih.gov |

| Antifungal | Coumarin pyrimidine amine derivatives | Demonstrated good fungicidal activity against seven types of phytopathogenic fungi. | acs.org |

| Antiviral | Chiral amino-pyrimidine derivatives | Showed excellent activity against tobacco mosaic virus (TMV). | wjarr.comresearchgate.net |

| Antiviral | 2-amino-4-(ω-hydroxyalkylamino)pyrimidines | Analogs with cyclobutyl and cyclopentyl groups had EC50 values of 0.01-0.1 μM against influenza A and B. | nih.gov |

Nucleic Acid Interactions

The pyrimidine ring is a fundamental component of nucleic acids, forming the basis for the nucleobases cytosine, thymine, and uracil (B121893). wikipedia.org This inherent biological relevance makes pyrimidine derivatives interesting candidates for studying interactions with DNA and RNA.

DNA Binding Mechanisms and Selectivity

Pyrimidine derivatives can interact with DNA through various mechanisms. Studies on newly synthesized steroidal pyrimidines have shown that these compounds can bind to DNA, primarily through electrostatic and hydrophobic interactions. nih.gov The binding affinities for these compounds were in the range of 1.93 x 10³ M⁻¹ to 2.31 x 10³ M⁻¹. nih.gov Molecular docking studies further suggested that the steroidal pyrimidine moiety intercalates into the minor groove of the DNA. nih.gov Gel electrophoresis experiments demonstrated that these compounds could induce concentration-dependent cleavage of pBR322 DNA, indicating a strong interaction. nih.gov

The pyrimidine structure is a key component of many anticancer drugs that function by interfering with DNA synthesis and integrity. nih.gov For instance, indazol-pyrimidine hybrids have been designed as anticancer agents, and their interaction with DNA is a key aspect of their mechanism of action. mdpi.com

RNA-Targeted Chemical Matter Studies

Targeting RNA with small molecules is an emerging area of drug discovery. nih.govenamine.net Given that pyrimidines are essential building blocks of RNA, derivatives of this scaffold are of significant interest in this field. mdpi.com The goal of such studies is to modulate the activity of proteins that are difficult to target directly by instead targeting their corresponding mRNAs. nih.gov

The interaction of small molecules with RNA is often dependent on the specific three-dimensional structures that RNA can adopt, such as G-quadruplexes and riboswitches. enamine.net The design of small molecules that can selectively bind to these structures is a key focus of current research. nih.govenamine.net While specific studies on the RNA-targeting capabilities of this compound analogs are not widely available, the foundational role of the pyrimidine ring in RNA structure suggests that this class of compounds could be a valuable starting point for the development of RNA-targeted therapeutics. mdpi.com The study of purine (B94841) analogs as inhibitors of RNA depurination has highlighted the importance of the aminopyrimidine portion of the molecule for activity. nih.gov

Cellular Response and Pathway Analysis

Cell Cycle Regulation and Checkpoint Modulation

The regulation of the cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. alliedacademies.orgyoutube.com This process is governed by cyclin-dependent kinases (CDKs) and their cyclin partners. alliedacademies.orgyoutube.com Pyrimidines play a crucial role in this process, not only as components of DNA but also as precursors for nucleotide synthesis, which is tightly linked to the cell cycle.

De novo pyrimidine biosynthesis is upregulated during the S phase of the cell cycle to meet the increased demand for nucleotides required for DNA synthesis. nih.govresearchgate.net This regulation is achieved through the allosteric control of the multifunctional enzyme CAD (carbamoyl-phosphate synthetase-aspartate carbamoyltransferase-dihydroorotase), which initiates pyrimidine biosynthesis. nih.govresearchgate.net

Given their central role in cell proliferation, pyrimidine analogs have been extensively studied as potential anticancer agents that can modulate the cell cycle. For example, novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of BRD4 and PLK1, two proteins that are critical for cell cycle progression. nih.gov Inhibition of PLK1 is known to cause cell cycle arrest, typically at the G2/M phase. nih.gov The development of such dual-target inhibitors represents a promising strategy in cancer therapy. nih.gov

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Analogs of this compound, particularly those with pyrimidine and isoindoline cores, have been shown to trigger this cell death cascade through various mechanisms.

Research into pyrazolopyrimidine derivatives, which share the pyrimidine core, has demonstrated their ability to induce apoptosis in renal cell carcinoma. doi.org Certain compounds in this class were found to have a pro-apoptotic activity that was even more potent than the established drug sorafenib. doi.org Similarly, pyrimidine-phthalimide hybrids, which contain a substructure related to the isoindoline group, have been shown to significantly increase the population of apoptotic cells in breast cancer cell lines. researchgate.net One particular compound increased the ratio of total apoptotic cells by a remarkable 50-fold. researchgate.net

The mechanisms by which these related compounds induce apoptosis often involve the activation of caspases, a family of proteases that execute the apoptotic program. A patent for N-aryl-isoxazolopyrimidin-4-amines highlights their role as activators of caspases and inducers of apoptosis. Furthermore, some quinoline analogs, which are also heterocyclic compounds, have been observed to induce apoptosis in a concentration-dependent manner, leading to an increase in the percentage of apoptotic cells with rising compound concentrations. nih.gov

The following table summarizes the pro-apoptotic activities of some pyrimidine and isoindoline analogs:

| Compound Class | Cell Line | Key Findings on Apoptosis |

| Pyrazolopyrimidines | UO-31 (Renal Cell Carcinoma) | Higher pro-apoptotic activity than sorafenib. doi.org |

| Pyrimidine-phthalimide hybrids | MCF-7 (Breast Cancer) | Increased total apoptotic cells by 50-fold. researchgate.net |

| N-aryl-isoxazolopyrimidin-4-amines | Not specified | Act as activators of caspases and inducers of apoptosis. |

| Quinoline analogs | Not specified | Concentration-dependent increase in apoptotic cells. nih.gov |

Modulation of Specific Intracellular Signaling Cascades (e.g., MAPK, TGF-β)

The anticancer effects of small molecules are often mediated by their ability to interfere with intracellular signaling pathways that control cell proliferation, survival, and metastasis. The Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) signaling pathways are two such critical cascades that are frequently dysregulated in cancer.

MAPK Pathway:

The MAPK pathway is a key signaling route that transmits signals from the cell surface to the nucleus, regulating a wide array of cellular processes. The p38 MAPK subfamily, in particular, is implicated in cell proliferation, differentiation, and apoptosis. doi.org Inhibition of the p38α MAPK pathway is a recognized therapeutic strategy in cancer treatment. doi.org

Studies on pyrazolopyrimidine derivatives have shown a correlation between their cytotoxic effects on renal cell carcinoma cells and their ability to inhibit the p38α MAPK enzyme. doi.org Some of these compounds were found to be more potent inhibitors of p38α MAPK than sorafenib. doi.org For instance, N-4-Tolyl-4-(1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino) benzamide and N-(4-Chlorophenyl)-2-[4-(1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino) benzoyl] hydrazinecarbothioamides were found to be 2.53- and 2.27-fold more potent than sorafenib as p38α MAPK inhibitors, respectively. ijmphs.com

Another branch of the MAPK pathway involves the Extracellular signal-Regulated Kinases (ERK). Isoindolinone derivatives have been identified as potent ERK inhibitors, with some showing strong anti-tumor activity in in vivo models. nih.gov

The table below presents findings on the modulation of the MAPK pathway by related compounds:

| Compound Class | Target | Key Findings |

| Pyrazolopyrimidines | p38α MAPK | More potent inhibitors than sorafenib. doi.org |

| 2-aminothiazol-5-yl-pyrimidines | p38α MAPK | High inhibitory activity. ijmphs.com |

| Isoindolinones | ERK | Potent inhibitors with in vivo anti-tumor activity. nih.gov |

TGF-β Pathway:

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. nih.gov Consequently, drugs that target TGF-β signaling are being developed for therapeutic purposes. nih.govnih.gov The pathway is initiated by the binding of TGF-β ligands to the TGF-β receptor type II (TβRII), leading to the activation of downstream signaling. nih.gov

While direct evidence of this compound or its close analogs modulating the TGF-β pathway is not available, the general importance of this pathway in cancer makes it a plausible target for novel heterocyclic compounds. The development of small molecule inhibitors for TGF-β signaling is an active area of research. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for 6 Isoindolin 2 Yl Pyrimidin 4 Amine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 6-(isoindolin-2-yl)pyrimidin-4-amine derivatives is intrinsically linked to the specific chemical groups attached to its core structure. The pyrimidine (B1678525) ring and the isoindoline (B1297411) moiety are the two primary components, and alterations to either can significantly impact the compound's interaction with biological targets.

The 4-aminopyrimidine (B60600) core is a well-established pharmacophore in medicinal chemistry, known for its role in interacting with a variety of biological targets, often through hydrogen bonding. The amino group at the 4-position is typically a key hydrogen bond donor.

Substituents on the pyrimidine ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and efficacy. For instance, in related 4-aminopyrimidine series, the introduction of different groups at the 2 and 5 positions has been shown to significantly alter biological activity. While specific data for this compound is not extensively published, general principles from analogous compounds can be inferred. For example, in a series of 4-amino-5,7-disubstituted pyridopyrimidines, the nature of the substituents on the core heterocyclic system was found to be critical for potency and for modulating side effects. nih.gov

In many kinase inhibitors based on a 2,4-diaminopyrimidine (B92962) scaffold, the 2-amino group often forms crucial hydrogen bonds with the hinge region of the kinase. Modifications at the 5-position of the pyrimidine ring with small, electron-withdrawing groups can enhance potency by influencing the acidity of the 4-amino group, potentially strengthening its interaction with the target. nih.gov Conversely, bulky substituents at this position may introduce steric hindrance, disrupting binding.

The following table summarizes the general effects of pyrimidine substituents on the activity of aminopyrimidine derivatives, which can be extrapolated to the this compound scaffold.

| Position on Pyrimidine Ring | Type of Substituent | General Effect on Activity | Potential Rationale |

|---|---|---|---|

| 2-Position | Small, flexible amino groups | Often enhances potency | Forms key hydrogen bonds with the target's hinge region. |

| 5-Position | Small, electron-withdrawing groups (e.g., cyano, halogen) | Can increase potency | Modulates the electronic character of the 4-amino group, enhancing hydrogen bonding. nih.gov |

| 5-Position | Bulky groups | Generally decreases potency | Can cause steric clashes within the binding site. |

The rigid, bicyclic structure of isoindoline restricts the conformational flexibility of the side chain at the 6-position. This pre-organization can be entropically favorable for binding if the conformation is optimal for the target's binding site. The aromatic part of the isoindoline can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

Furthermore, substitutions on the isoindoline ring itself can fine-tune the molecule's properties. For example, adding polar groups could improve solubility and introduce new hydrogen bonding opportunities, while lipophilic groups could enhance hydrophobic interactions. In a study of isoindoline-based immunomodulatory drugs, substitutions on the isoindolinone ring were found to be critical for potent biological activity. nih.gov

Conformational Analysis and Ligand-Target Recognition

The three-dimensional shape (conformation) of this compound is a key determinant of its ability to recognize and bind to its biological target. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and how this aligns with the topology of the target's binding site.

The linkage between the pyrimidine ring and the isoindoline nitrogen atom allows for some rotational freedom. However, the bulky nature of the isoindoline group may favor certain rotational isomers (rotamers) to minimize steric hindrance. Computational modeling and techniques like NMR spectroscopy can provide insights into the dominant conformations in solution. nih.gov

For effective ligand-target recognition, the molecule must adopt a conformation that complements the binding site. The planarity of the pyrimidine ring and the relatively rigid structure of the isoindoline moiety likely serve as an anchor, positioning the key interacting groups, such as the 4-amino group, for optimal engagement with the target. In the context of kinase inhibition, for example, the aminopyrimidine portion often orients itself to interact with the hinge region, while the isoindoline moiety would extend into a deeper pocket, where its specific shape and chemical properties would determine binding affinity and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and provide insights into the structural features that are most important for activity. researchgate.net

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would generate 3D contour maps. nih.gov These maps highlight regions around the aligned molecules where modifications are predicted to have a positive or negative impact on activity. For instance, a CoMFA map might indicate that a sterically bulky group is favored in one region, while an electropositive group is preferred in another. Such models are valuable for guiding the rational design of more potent analogs. nih.gov While a specific QSAR model for this compound is not publicly available, the methodology has been successfully applied to other aminopyrimidine-based inhibitors. researchgate.net

Bioisosteric Replacement Studies and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are important strategies in medicinal chemistry for optimizing lead compounds and discovering novel chemical entities.

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov In the context of this compound, several bioisosteric replacements could be envisioned:

Replacing the isoindoline moiety: Other cyclic amines, such as piperidine, morpholine (B109124), or even more complex bicyclic systems, could be explored. researchgate.net A morpholine ring, for example, introduces a polar oxygen atom that could act as a hydrogen bond acceptor, potentially improving solubility and altering binding interactions. nih.gov

Modifying the pyrimidine core: The pyrimidine ring itself could be replaced with other heteroaromatic scaffolds like pyridine (B92270), triazine, or pyrazole (B372694), which can present similar hydrogen bonding patterns to the biological target.

The following table illustrates potential bioisosteric replacements for different parts of the this compound structure.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Isoindoline | Piperidine | Maintains a cyclic amine structure with different conformational flexibility. |

| Isoindoline | Morpholine | Introduces a polar oxygen atom for potential hydrogen bonding and improved solubility. researchgate.net |

| Isoindoline | Indoline | Alters the point of attachment of the nitrogen atom within the bicyclic system. |

| Pyrimidine | Pyridine | A related six-membered heteroaromatic ring with one less nitrogen atom. |

| Pyrimidine | Triazine | A six-membered heteroaromatic ring with an additional nitrogen atom, altering electronic properties. |

Scaffold hopping is a more drastic approach where the central core of the molecule is replaced with a structurally different scaffold, while maintaining the essential pharmacophoric features required for biological activity. nih.gov This strategy is often used to escape existing patent space, improve properties, or find novel classes of compounds. Starting from a this compound lead, one might replace the aminopyrimidine core with, for example, an imidazo[1,2-a]pyridine (B132010) or a purine (B94841) scaffold, while retaining the isoindoline moiety or a bioisostere thereof. nih.govrsc.org Successful scaffold hopping can lead to the discovery of compounds with completely new intellectual property and potentially superior biological profiles. nih.gov

Principles for Optimizing Potency and Biological Selectivity

The optimization of this compound derivatives towards improved potency and selectivity involves a multi-pronged approach guided by SAR data, structural biology, and computational modeling.

Optimizing Potency:

Maximizing Target Interactions: Efforts would focus on enhancing the key interactions between the ligand and its target. This could involve introducing substituents that form additional hydrogen bonds, salt bridges, or hydrophobic interactions. For instance, if the isoindoline moiety binds in a hydrophobic pocket, adding small alkyl groups to it could increase potency.

Conformational Constraint: Introducing rigidity into the molecule, for example, by using constrained cyclic structures in place of more flexible linkers, can pre-organize the ligand in its bioactive conformation, which can lead to a significant increase in potency. acs.org

Optimizing Selectivity:

Exploiting Target-Specific Features: Selectivity is often achieved by designing ligands that interact with regions of the binding site that are unique to the intended target and not conserved in related off-targets. This requires a detailed understanding of the structural differences between the target and its related proteins.

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity and hydrogen bonding capacity can influence selectivity. For example, introducing a polar group might disfavor binding to a highly hydrophobic off-target. In the development of some kinase inhibitors, subtle changes to substituents on a core scaffold have led to significant gains in selectivity. nih.gov

A systematic approach, often involving iterative cycles of design, synthesis, and testing, is essential for successfully optimizing the potency and selectivity of this class of compounds.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 6-(Isoindolin-2-yl)pyrimidin-4-amine and its Analogs

Research into the this compound scaffold has been significantly driven by its utility as a core structure for kinase inhibitors. While direct studies on the parent compound are limited in publicly accessible literature, extensive research on its close analogs, particularly N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives, provides substantial insight. The tetrahydroisoquinoline moiety is a close structural relative of isoindoline (B1297411).

These analogs have been prominently identified as selective and potent inhibitors of Janus kinase 2 (JAK2). nih.govacs.org The JAK-STAT signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of myeloproliferative neoplasms (MPNs). nih.gov Systematic exploration of the structure-activity relationship (SAR) of these compounds has led to the discovery of derivatives with excellent potency against JAK2 kinase and cell lines expressing the common JAK2V617F mutation. nih.govacs.org

One notable derivative, compound 13ac , demonstrated an IC50 value of 3 nM against JAK2 kinase and showed potent in vivo antitumor efficacy in a xenograft model, with an 82.3% tumor growth inhibition. nih.gov Furthermore, in a disease model for MPNs, this compound significantly reduced spleen weight, a key pathological feature, outperforming the established drug Ruxolitinib. nih.gov Mechanistic studies confirmed that these compounds function by downregulating the phosphorylation of downstream proteins in the JAK2 signaling cascade. nih.gov The 2-aminopyrimidine (B69317) portion of the molecule typically serves as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the kinase. acs.org

| Compound | JAK2 Kinase IC50 (nM) | SET-2 Cell Line IC50 (nM) | Ba/F3-JAK2V617F Cell Line IC50 (nM) |

|---|---|---|---|

| 13ac | 3 | 11.7 | 41 |

| 18e (parent compound) | Data not specified | Data not specified | Data not specified |

| Ruxolitinib (comparator) | Data not specified | Data not specified | Data not specified |

Unaddressed Research Questions and Challenges in Pyrimidine-Isoindoline Chemistry

Despite the promising results, several challenges and unanswered questions remain in the field of pyrimidine-isoindoline chemistry. A primary challenge is achieving high selectivity for the target kinase. While good selectivity for JAK2 over other JAK family members and a broader kinase panel has been reported for some analogs, off-target effects are a persistent concern in kinase inhibitor development. nih.gov

Another significant hurdle is overcoming metabolic instability. Studies on related aminopyrimidine inhibitors have shown that certain structural features can lead to rapid in vivo clearance and low oral bioavailability, hindering their clinical translation. nih.gov For instance, the replacement of metabolically labile ester bonds with more stable amide bonds in some tetrahydroisoquinoline analogs led to a reduction in activity, highlighting the delicate balance between stability and potency. acs.org

Furthermore, the complete toxicological profile of this compound class is not fully understood. While initial studies on select analogs showed relative safety in normal cell lines, a comprehensive assessment is required to identify potential long-term adverse effects. acs.org Key research questions include identifying the specific metabolic pathways, understanding the mechanisms of potential drug resistance, and exploring the full spectrum of structure-activity relationships to optimize both potency and drug-like properties.

Innovative Synthetic Avenues for Novel Analogs with Tailored Properties

The synthesis of pyrimidine (B1678525) and isoindoline derivatives has a rich history, providing a strong foundation for creating novel analogs. mdpi.comnih.gov Future work can leverage innovative synthetic methodologies to efficiently generate diverse chemical libraries with tailored properties.

Microwave-assisted organic synthesis, for example, has been effectively used to prepare novel thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives, suggesting its applicability for accelerating the synthesis of pyrimidine-isoindoline analogs. researchgate.net Modern cross-coupling reactions, such as Miyaura borylation and Suzuki coupling, offer powerful tools for modifying the core scaffolds. mdpi.com These methods allow for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's electronic and steric properties to enhance target binding and selectivity.

Combinatorial chemistry approaches, coupled with high-throughput synthesis and purification, can be employed to rapidly generate large libraries of analogs. By systematically varying the substitution patterns on both the pyrimidine and isoindoline rings, researchers can efficiently explore the chemical space and identify compounds with optimized pharmacological profiles.

Exploration of Emerging Biological Targets and Pathways for this Compound Class

While JAK2 has been a primary focus, the versatile pyrimidine-isoindoline scaffold holds potential for targeting a range of other biological pathways implicated in disease. Pyrimidine derivatives are known to inhibit numerous other kinases crucial in oncology and immunology. mdpi.com

Emerging Kinase Targets:

PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K) pathway is frequently deregulated in cancer. nih.gov Analogs of 4,6-diarylpyrimidines and 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown potent inhibitory activity against PI3K and Akt (PKB), respectively. nih.govnih.gov

PIM-1 Kinase: This kinase is overexpressed in various cancers and plays a role in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent PIM-1 inhibition. nih.gov

CDK12: Cyclin-dependent kinase 12 is a transcriptional regulator and an emerging target in several cancers. Derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as novel CDK12 inhibitors. nih.gov

Non-Kinase Targets:

NADPH Oxidase (NOX): The NOX enzyme family is involved in generating reactive oxygen species, and its overactivity is linked to neurodegenerative and cardiovascular diseases. Indoline-based structures have yielded potent NOX2 inhibitors, suggesting the isoindoline scaffold may also be effective. mdpi.com

Exploring these alternative targets could significantly broaden the therapeutic applications of the this compound chemical class beyond myeloproliferative neoplasms to include a wider range of cancers and inflammatory conditions.

Integration of Advanced Computational and Experimental Methodologies in Future Research

The rational design of next-generation inhibitors can be greatly accelerated by integrating advanced computational and experimental techniques. nih.govresearchgate.net

Computational Approaches:

Molecular Docking and Simulation: These tools are essential for predicting the binding modes of new analogs within the active site of target proteins, as demonstrated in studies of JAK2 and PIM-1 kinase inhibitors. nih.govnih.gov This allows for the prioritization of compounds for synthesis.

3D-QSAR and Pharmacophore Mapping: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can provide statistically significant correlations between a molecule's structure and its biological activity. mdpi.com Pharmacophore models help identify the key chemical features required for potent inhibition, guiding the design of new molecules and virtual screening of large compound databases. mdpi.com

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large compound libraries against specific biological targets, enabling the swift identification of initial hits.

Advanced Cellular Assays: Moving beyond simple enzyme inhibition assays, testing compounds in relevant cellular models, such as patient-derived cell lines, provides a more accurate prediction of their potential efficacy. nih.gov

A synergistic approach, where computational predictions guide synthetic efforts and experimental results feed back to refine computational models, creates an efficient cycle for drug discovery. researchgate.netnih.gov

Broader Implications for Chemical Discovery and Translational Research in Chemical Biology

The study of this compound and its analogs has broader implications for the fields of chemical discovery and translational research. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. mdpi.commdpi.comresearchgate.net The successful development of potent and selective inhibitors based on the pyrimidine-isoindoline framework reinforces the value of this scaffold-based approach to drug design.

This research bridges fundamental synthetic chemistry with clinical applications. The journey from identifying a novel hinge-binding motif to developing compounds with potent in vivo efficacy in disease models exemplifies the translational pathway. nih.govacs.org It highlights how targeted inhibition of key signaling nodes, like JAK2, can lead to meaningful therapeutic outcomes.

Ultimately, the continued exploration of this compound class could lead to new, more effective, and safer treatments for a variety of diseases, from cancer to inflammatory disorders. The insights gained from studying the chemistry and biology of these molecules contribute to a deeper understanding of disease pathways and provide a roadmap for the development of future targeted therapies.

Q & A

Basic Questions

Q. What synthetic methodologies are employed to prepare 6-(Isoindolin-2-yl)pyrimidin-4-amine, and how is purity confirmed?